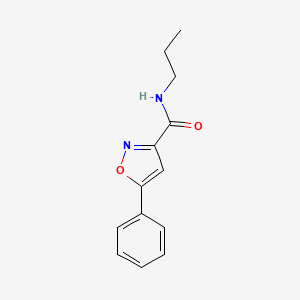

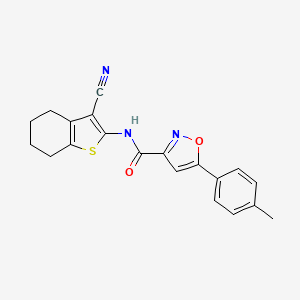

5-phenyl-N-propyl-3-isoxazolecarboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of isoxazole derivatives, including compounds similar to 5-phenyl-N-propyl-3-isoxazolecarboxamide, involves strategic organic synthesis techniques. For instance, the preparation of N-substituted 3-amino-2-methyl-N-(3-phenyl-5-isoxazolyl)propanamide derivatives highlights the nuanced approaches in creating isoxazole-based compounds with specific substituents affecting their properties and activities (Tatee et al., 1986). Another method involves a one-pot synthesis approach for creating 3-methylisoxazole-5-carboxamides, demonstrating the versatility and efficiency of modern synthetic methods (Martins et al., 2002).

Molecular Structure Analysis

The structure of isoxazole derivatives is critical in determining their chemical behavior and potential applications. For example, the crystal and molecular structure of similar compounds has been elucidated using single-crystal X-ray analysis, providing insights into their geometrical configuration and structural characteristics (Viterbo et al., 1980).

Chemical Reactions and Properties

Isoxazole compounds undergo various chemical reactions that highlight their reactivity and potential for further chemical modification. The synthesis of 3-methylisoxazole-5-carboxamides and their derivatives showcases the compound's ability to participate in one-pot reactions, leading to a variety of structural isomers with distinct chemical properties (Martins et al., 2002).

Physical Properties Analysis

The physical properties of isoxazole derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. Research on similar compounds, like the study of vibrational spectral analysis using FT-IR and FT-Raman spectroscopic techniques, provides detailed information on the physical characteristics and stability of these molecules (Shahidha et al., 2014).

Chemical Properties Analysis

The chemical properties of this compound derivatives, such as reactivity, chemical stability, and potential reactions, are crucial for understanding their behavior in various environments. For example, the synthesis and herbicidal activity of 3-aryl-5-(haloalkyl)-4-isoxazolecarboxamides illustrate the functional versatility and application potential of these compounds in creating targeted chemical agents (Hamper et al., 1995).

Mécanisme D'action

Target of Action

The primary target of 5-Phenyl-N-Propyl-3-Isoxazolecarboxamide, also known as PY-60, is the transcriptional coactivator Yes-associated protein 1 (YAP) and annexin A2 (ANXA2) . YAP is a downstream regulatory target in the Hippo signaling pathway, which plays a pivotal role in organ size control and tumor suppression . ANXA2 is a protein that directly associates with YAP at the cell membrane in response to increased cell density .

Mode of Action

PY-60 is a potent and specific activator of YAP signaling . It binds directly to ANXA2, causing its liberation and subsequent activation of YAP . This interaction results in the promotion of a phosphatase-bound, nonphosphorylated, and transcriptionally active form of YAP .

Biochemical Pathways

The activation of YAP by PY-60 impacts the Hippo signaling pathway . This pathway regulates organ size by controlling cell proliferation and apoptosis. When YAP is activated, it enters the nucleus and interacts with other proteins to induce the expression of genes that promote cell proliferation and inhibit apoptosis .

Pharmacokinetics

It is soluble in dmso , which suggests it could be administered in a solution form for better absorption and bioavailability.

Result of Action

The activation of YAP by PY-60 stimulates the expansion of epidermal keratinocytes . Keratinocytes are the major cellular component of the epidermis, the outermost layer of the skin. Therefore, PY-60 could potentially be used in therapies aimed at promoting skin regeneration .

Action Environment

It’s worth noting that the storage temperature for py-60 is recommended to be between -10 to -25°c , suggesting that temperature could affect its stability.

Orientations Futures

The development of new synthetic strategies and the design of new isoxazole derivatives, including 5-phenyl-N-propyl-3-isoxazolecarboxamide, are based on the most recent knowledge emerging from the latest research . These compounds have shown promising results in various biological activities, suggesting potential future applications in drug discovery .

Analyse Biochimique

Biochemical Properties

5-Phenyl-N-propyl-3-isoxazolecarboxamide interacts with several enzymes and proteins. It binds directly to annexin A2 (ANXA2), causing its liberation and activation of YAP

Cellular Effects

The compound influences cell function by activating YAP-dependent transcriptional programs in multiple cell types . This can impact cell signaling pathways, gene expression, and cellular metabolism. The specific cellular processes affected by this compound are still being researched.

Molecular Mechanism

This compound exerts its effects at the molecular level through binding interactions with biomolecules such as ANXA2 . This leads to the activation of YAP, which can result in changes in gene expression. The exact mechanism of action is still under study.

Propriétés

IUPAC Name |

5-phenyl-N-propyl-1,2-oxazole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O2/c1-2-8-14-13(16)11-9-12(17-15-11)10-6-4-3-5-7-10/h3-7,9H,2,8H2,1H3,(H,14,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNMORIDRNBJMEI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC(=O)C1=NOC(=C1)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-{5-[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]-2-pyridinyl}morpholine](/img/structure/B5220396.png)

![tert-butyl 2-{[(2,4-dimethylphenyl)amino]carbonyl}-1-pyrrolidinecarboxylate](/img/structure/B5220403.png)

![(4-hexyl-6,8,9-trimethyl-3-oxabicyclo[3.3.1]non-6-en-1-yl)methanol](/img/structure/B5220424.png)

![4-(1-{[3-(phenoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}-4-piperidinyl)thiomorpholine](/img/structure/B5220429.png)

![N-[2-(2-fluorophenyl)ethyl]-N'-1,3-thiazol-2-ylethanediamide](/img/structure/B5220434.png)

![N-(4-{N-[(2,4-dimethoxyphenyl)sulfonyl]ethanehydrazonoyl}phenyl)-4-methylbenzamide](/img/structure/B5220460.png)

![methyl 5-(2-methoxyphenyl)-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate](/img/structure/B5220477.png)